Sulfonium, 1,3-propanediylbis[dimethyl-
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Overview
Description
Sulfonium, 1,3-propanediylbis[dimethyl- is a chemical compound with the molecular formula C7H18S2+2. It is a type of sulfonium ion, which is a positively charged ion featuring three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents .
Preparation Methods
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide is the leaving group. The rate of methylation is faster with more electrophilic methylating agents, such as methyl trifluoromethanesulfonate .
Chemical Reactions Analysis
Sulfonium, 1,3-propanediylbis[dimethyl- undergoes various types of reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: They can be reduced back to thioethers.
Substitution: Sulfonium ions can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution . Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers .
Scientific Research Applications
Sulfonium, 1,3-propanediylbis[dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism by which sulfonium, 1,3-propanediylbis[dimethyl- exerts its effects involves the formation of sulfonium ions, which are positively charged and can interact with various molecular targets. These interactions often involve the transfer of alkyl groups or the formation of sulfur ylides, which can participate in further chemical reactions .
Comparison with Similar Compounds
Sulfonium, 1,3-propanediylbis[dimethyl- can be compared with other sulfonium compounds such as:
Trimethylsulfonium iodide: Similar in structure but with different substituents.
S-adenosylmethionine: A naturally occurring sulfonium compound with biological significance.
Dimethylsulfoniopropionate: Found in marine phytoplankton and seaweeds.
The uniqueness of sulfonium, 1,3-propanediylbis[dimethyl- lies in its specific structure and the types of reactions it can undergo, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
52780-71-9 |
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Molecular Formula |
C7H18S2+2 |
Molecular Weight |
166.4 g/mol |
IUPAC Name |
3-dimethylsulfoniopropyl(dimethyl)sulfanium |
InChI |
InChI=1S/C7H18S2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3/q+2 |
InChI Key |
BDALBUQEKWQKFM-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)CCC[S+](C)C |
Origin of Product |
United States |
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